2-Ethoxynaphthalene

Catalog No.
S1539926
CAS No.
93-18-5
M.F
C12H12O
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxynaphthalene

CAS Number

93-18-5

Product Name

2-Ethoxynaphthalene

IUPAC Name

2-ethoxynaphthalene

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C12H12O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3

InChI Key

GUMOJENFFHZAFP-UHFFFAOYSA-N

SMILES

CCOC1=CC2=CC=CC=C2C=C1

Solubility

Insoluble in water, soluble in oils
soluble (in ethanol)

Synonyms

Ethyl-2-naphthyl ether

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1

Thermophysical Properties

Fluorescence Studies

Synthesis of Heterocyclic Compounds

Infrared Spectroscopy

Stabilizer in Gunpowder

2-Ethoxynaphthalene is an aromatic ether with the molecular formula C12H12OC_{12}H_{12}O and a molar mass of approximately 172.22 g/mol. This compound is also known by various names, including β-Naphthol ethyl ether and Nerolin II. It appears as a white crystalline solid with a melting point of 35-37°C and a boiling point of 282°C. Its density is about 1.064 g/cm³, and it is insoluble in water but soluble in alcohol .

, typical for aromatic compounds:

  • Electrophilic Substitution: The presence of the ethoxy group can direct electrophiles to the ortho or para positions on the naphthalene ring.
  • Acylation and Formylation: The compound can react with acylating agents under specific conditions to yield acylated products .
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 2-naphthol and ethanol.

Research indicates that 2-ethoxynaphthalene exhibits some biological activities, particularly in the context of its derivatives. Some studies have suggested potential antimicrobial properties, while others have explored its use in medicinal chemistry for synthesizing compounds like sodium ethoxynaphthylpenicillin .

The synthesis of 2-ethoxynaphthalene typically involves the etherification of 2-naphthol with ethanol in the presence of concentrated sulfuric acid. The general procedure is as follows:

  • Dissolve 2-naphthol in anhydrous ethanol.
  • Add concentrated sulfuric acid dropwise while heating the mixture under reflux for about 10 hours.
  • Pour the reaction mixture into a dilute sodium hydroxide solution to precipitate the product.
  • Filter and wash the precipitate until neutral, then dry it.
  • Purify through vacuum distillation, collecting fractions at approximately 138-140°C under reduced pressure .

2-Ethoxynaphthalene has several applications:

  • Fragrance Industry: It is used as a fragrance component in perfumes, imparting a scent reminiscent of orange blossoms .
  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Research: Used in organic synthesis and as a model compound in studies related to aromatic ethers.

Studies on the interactions of 2-ethoxynaphthalene with other chemical species indicate its potential reactivity due to its aromatic structure. For instance, it can participate in electrophilic substitution reactions with various reagents, which may lead to diverse derivatives useful in organic synthesis . Additionally, its interactions with biological systems are being explored for possible therapeutic applications.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-ethoxynaphthalene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
NaphthaleneC10H8C_{10}H_{8}Simple polycyclic aromatic hydrocarbon
Ethyl naphthyl etherC12H12OC_{12}H_{12}OSimilar structure but different substitution
Phenethyl alcoholC8H10OC_{8}H_{10}OContains a phenyl group instead of naphthalene
β-NaphtholC10H8OC_{10}H_{8}OHydroxyl derivative of naphthalene

Uniqueness of 2-Ethoxynaphthalene

What sets 2-ethoxynaphthalene apart from these compounds is its unique ethoxy substituent on the naphthalene ring, which influences both its physical properties and chemical reactivity. This modification allows it to participate in specific reactions that are not characteristic of simpler naphthalene derivatives.

Physical Description

Solid
White crystalline material, aroma suggestive of orange blossom

XLogP3

3.8

Boiling Point

282.0 °C

Melting Point

37.5 °C
Mp 37.5 °
37.5°C

UNII

ZF3IS6G3R7

GHS Hazard Statements

Aggregated GHS information provided by 1830 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1830 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 1829 of 1830 companies with hazard statement code(s):;
H315 (97.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (26.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (97.65%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

93-18-5

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Naphthalene, 2-ethoxy-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types